molecular formula C6H8 B14160687 4-Hexen-1-yne, (4E)- CAS No. 31516-63-9

4-Hexen-1-yne, (4E)-

Cat. No.: B14160687
CAS No.: 31516-63-9
M. Wt: 80.13 g/mol
InChI Key: JLXNEPDKUYQIPV-UHFFFAOYSA-N
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Description

4-Hexen-1-yne, (4E)- is an organic compound with the molecular formula C₆H₈. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is also known as (E)-4-Hexen-1-yne, indicating the specific geometric configuration of the double bond in the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexen-1-yne, (4E)- can be synthesized through several methods. One common approach involves the coupling of terminal alkynes with alkenyl halides using palladium-catalyzed cross-coupling reactions. The reaction typically requires a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran. The reaction conditions are usually mild, with temperatures ranging from room temperature to 60°C.

Industrial Production Methods

In an industrial setting, the production of 4-Hexen-1-yne, (4E)- may involve the use of larger-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hexen-1-yne, (4E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.

    Substitution: Reagents such as sodium amide (NaNH₂) and organolithium compounds are often used.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted alkenes and alkynes.

Scientific Research Applications

4-Hexen-1-yne, (4E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hexen-1-yne, (4E)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne group, which can undergo addition reactions with electrophiles and nucleophiles. The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Hexen-1-yne, (Z)-: A stereoisomer with a different geometric configuration of the double bond.

    Hex-4-en-1-yne: A compound with a similar structure but without the specific (E)-configuration.

Uniqueness

4-Hexen-1-yne, (4E)- is unique due to its specific geometric configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying stereochemistry and reaction mechanisms.

Properties

IUPAC Name

hex-4-en-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXNEPDKUYQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334384
Record name 4-Hexen-1-yne, (4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-64-5, 31516-63-9
Record name 4-Hexen-1-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100245-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexen-1-yne, (4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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